Buterizine

Overview

Description

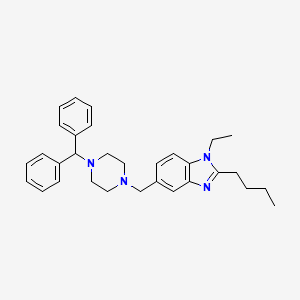

Buterizine is a chemical compound with the molecular formula C31H38N4 and a molecular weight of 466.66 g/mol . It is classified as a diarylmethane and was developed by Janssen Pharmaceutical as a peripheral vasodilator . The compound is known for its vasodilatory properties, which make it useful in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buterizine involves several steps:

Initial Reaction: A mixture of 1-chloro-4-(chloromethyl)-2-nitrobenzene, 1-(diphenylmethyl)piperazine, and ethanol is stirred and refluxed for 4 hours.

Extraction and Purification: The reaction mixture is cooled, evaporated, and the residue is extracted with methylbenzene. The extract is washed, dried, filtered, and evaporated.

Crystallization: The purified product is crystallized from a mixture of 2,2’-oxybispropane and hexane.

Hydrogenation: A solution of the intermediate product in methanol is hydrogenated at normal pressure and room temperature with Raney-nickel catalyst.

Final Reaction: The final product is obtained by stirring the intermediate with acetic acid and pentyl ethanimidate hydrochloride, followed by refluxing.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Buterizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Hydrogenation of intermediates is a key step in its synthesis.

Substitution: The initial reaction involves nucleophilic substitution of chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas and Raney-nickel catalyst are used for hydrogenation.

Substitution: Ethanol and methylbenzene are used as solvents in the substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound, characterized by its benzimidazole structure .

Scientific Research Applications

Buterizine has several scientific research applications:

Chemistry: Used as a model compound in studying diarylmethane chemistry.

Biology: Investigated for its effects on biological systems, particularly its vasodilatory properties.

Medicine: Explored for potential therapeutic uses in treating conditions related to poor blood circulation.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Buterizine exerts its effects primarily through vasodilation. It targets peripheral blood vessels, causing them to widen and improve blood flow . The exact molecular pathways involved include interactions with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the vessels .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: An antihistamine with a different mechanism of action.

Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in treating depression.

Uniqueness

Buterizine is unique in its specific vasodilatory action, which distinguishes it from other compounds like cetirizine and bupropion that have different primary effects and applications .

Biological Activity

Buterizine is a compound that has garnered attention for its potential biological activities. Understanding its mechanisms, efficacy, and applications in various fields is crucial for advancing its therapeutic use. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including case studies and relevant data.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its chemical structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may modulate immune responses and influence cellular signaling pathways, which can lead to various pharmacological effects.

- Target Interaction : this compound has been shown to interact with receptors involved in immune modulation, potentially enhancing the efficacy of treatments involving immune response regulation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

Several case studies have explored the effects of this compound in different contexts:

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties of this compound against resistant bacterial strains. Results indicated significant inhibition of growth, suggesting its potential application in treating infections caused by resistant pathogens.

-

Immunomodulation in Cancer Therapy :

- Another case study investigated the use of this compound as an adjunct therapy in cancer treatment. It was found to enhance the effectiveness of standard chemotherapy by modulating the tumor microenvironment and boosting anti-tumor immunity.

-

Neuroprotection :

- Research focused on the neuroprotective effects of this compound in models of neurodegeneration revealed that it could reduce neuronal cell death and promote survival pathways, indicating its potential role in treating neurodegenerative diseases.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic window and safety profile:

- Absorption and Distribution : Studies suggest that this compound has favorable absorption characteristics, allowing it to reach systemic circulation effectively.

- Metabolism : The compound undergoes metabolic processes that may influence its bioavailability and efficacy.

- Toxicity : Preliminary toxicity studies indicate a manageable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects.

Properties

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYWZMQECNKDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218864 | |

| Record name | Buterizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68741-18-4 | |

| Record name | Buterizine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068741184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68741-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buterizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTERIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8516V0WOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.